
Cyclopropyl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Applications De Recherche Scientifique
Cardiovascular Research
Pyridazinones have been extensively studied for their potential in treating cardiovascular diseases. The structural modifications in the pyridazinone nucleus have shown to influence the pharmacodynamic profile significantly. The compound could be used in the development of new cardiovascular drugs, particularly those targeting platelet aggregation and thrombosis. Its mechanism of action may involve the inhibition of calcium ion influx, crucial for platelet activation .
Antimicrobial and Antitubercular Agents
Research has indicated that pyridazinone derivatives possess antimicrobial properties. This compound could be part of studies aiming to develop new antimicrobial agents with a focus on drug-resistant strains. Additionally, its potential as an antitubercular agent can be explored, considering the urgent need for novel therapies against tuberculosis .
Analgesic Development
The analgesic properties of pyridazinone derivatives make them candidates for pain management research. Cyclopropyl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone could be investigated for its efficacy in reducing pain, with a focus on understanding its interaction with pain receptors and the associated analgesic pathways .
Anti-inflammatory Applications
Inflammation is a common pathway in many diseases, and pyridazinone derivatives have shown anti-inflammatory effects. This compound could be applied in the study of chronic inflammatory diseases, such as arthritis, to develop targeted anti-inflammatory therapies .
Antidiabetic Research
The antidiabetic potential of pyridazinones is another area of interest. This compound could be used in the design of experiments to understand its effects on blood glucose levels and insulin sensitivity. It may contribute to the discovery of new antidiabetic medications or adjunct therapies for diabetes management .
Antihypertensive Studies
Given the antihypertensive properties of pyridazinone derivatives, this compound could be valuable in hypertension research. Studies could focus on its ability to modulate blood pressure and its interaction with the renin-angiotensin system, which plays a critical role in blood pressure regulation .
Anticancer Investigations
The anticancer activity of pyridazinones has been documented, and this compound could be part of oncological research. It could be used to study its cytotoxic effects on cancer cells, mechanisms of action, and potential as a chemotherapeutic agent .
Neurological Disorder Research
Pyridazinones have shown activity in neurological disorders. This compound could be investigated for its effects on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, potentially leading to new treatments or understanding of these conditions .
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by similar compounds . This could include testing against various diseases and further investigation of its physical and chemical properties.
Mécanisme D'action
Target of Action
It’s worth noting that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
For instance, phenylpiperazine, an important regional center where α receptors combine with drugs basic center, and these compounds have α receptor blocking activity in different degrees .
Biochemical Pathways
Pyridazinone derivatives have been associated with a plethora of activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Modifications to the physicochemical properties of similar compounds have been shown to improve their pharmacokinetic profile .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacodynamic profiles .
Action Environment
It’s worth noting that the physicochemical properties of similar compounds can be modified to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .
Propriétés
IUPAC Name |
cyclopropyl-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-3-6-17(15(2)13-14)18-7-8-19(22-21-18)23-9-11-24(12-10-23)20(25)16-4-5-16/h3,6-8,13,16H,4-5,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDBJPLZOXHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2861888.png)
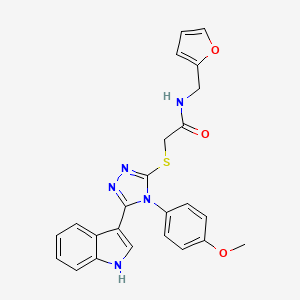
![1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride](/img/structure/B2861891.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2861893.png)
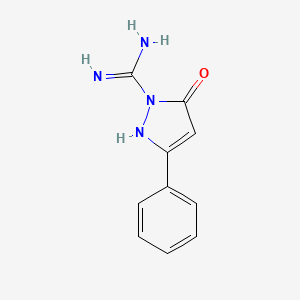

![4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2861896.png)
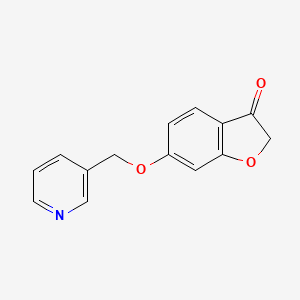
![Ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate](/img/structure/B2861900.png)
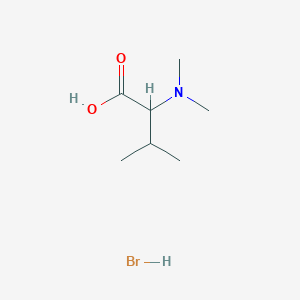
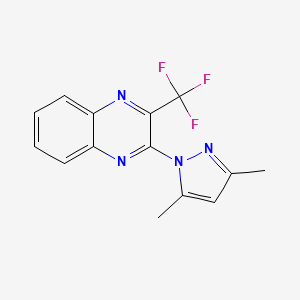
![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861908.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2861909.png)
![6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2861911.png)